molecular formula C11H14BrNO3S B1277432 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine CAS No. 850429-74-2

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine

Cat. No. B1277432
M. Wt: 320.2 g/mol
InChI Key: FXPBILMRXHFPLB-UHFFFAOYSA-N
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Description

The compound 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine is a chemical that features a morpholine ring, which is known for its versatility in chemical synthesis and potential biological activities. It is related to sulfonamides, a class of compounds with a wide range of applications, particularly in the treatment of microbial diseases .

Synthesis Analysis

The synthesis of morpholine derivatives can involve various starting materials and reaction pathways. For instance, bromoethylsulfonium salt can react with aminoalcohols to produce morpholine rings through the generation of a vinyl sulfonium salt followed by annulation . Additionally, p-bromophenyl methyl sulfoximine, a related compound, can be synthesized from p-bromophenyl menthyl sulfinate through a substitution reaction followed by imination . These methods highlight the diverse synthetic routes available for constructing morpholine-containing compounds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined using X-ray single crystal determination, revealing the conformation of the morpholine ring and its spatial orientation relative to other functional groups .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. The reactivity of p-bromophenyl vinyl sulphone towards the morpholine enamine from 4a-methyl-trans-decalin-2-one, for example, results in the formation of enamine derivatives . These reactions can lead to a diverse array of products, depending on the starting materials and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the functional groups attached to the morpholine ring. The antimicrobial activity of 4-(Phenylsulfonyl) morpholine against various microorganisms was assessed, and the compound showed modulating activity when combined with other antibiotics . Similarly, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline exhibited good to potent antimicrobial activity, with some compounds showing promising activity in the MIC range of 6.25–25.0 µg/mL .

Scientific Research Applications

Antimicrobial Properties

  • Antibiotic Activity Modulation : The compound 4-(Phenylsulfonyl) morpholine, similar in structure to 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine, has shown potential in modulating antibiotic activity against multidrug-resistant strains. It has been studied for its effect in combination with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) significantly (Oliveira et al., 2015).

  • Antimicrobial and Antifungal Activity : Sulfonamide derivatives, which include 4-(phenylsulfonyl) morpholine, have been synthesized and evaluated for their antimicrobial potency against various bacteria and fungi. Some compounds in this category exhibited potent antimicrobial activity (Janakiramudu et al., 2017).

  • Synthesis of Antimicrobial Agents : Research has also focused on the synthesis of new derivatives containing the morpholine moiety, including 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine, as antimicrobial agents. These compounds have been tested against various microbial strains, showing good to moderate activity (Sahin et al., 2012).

Synthetic Applications

  • Synthesis of Morpholine Derivatives : The morpholine group is utilized in the synthesis of various organic compounds. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which is structurally related to 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine, has been demonstrated. This synthesis process highlights the versatility of morpholine in organic chemistry (Tan Bin, 2011).

  • Sulfoxide in Swern Oxidation : A new type of sulfoxide, incorporating a morpholine moiety, has been designed and used in Swern oxidation of alcohols to aldehydes or ketones. This showcases the utility of morpholine derivatives in organic synthesis (Ye et al., 2016).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(3-bromo-4-methylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-9-2-3-10(8-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPBILMRXHFPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428448
Record name 4-(3-Bromo-4-methylbenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine

CAS RN

850429-74-2
Record name 4-[(3-Bromo-4-methylphenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-4-methylbenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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